Positional Isomerism Defines Plathymenin: Hydroxylation at C6-C7 Rather than C5-C7 Distinguishes It from Eriodictyol
Plathymenin (6,7,3′,4′-tetrahydroxyflavanone) is the C6-hydroxylated positional isomer of eriodictyol (5,7,3′,4′-tetrahydroxyflavanone). Both share the identical molecular formula C15H12O6 and molecular weight of 288.25 g/mol, but the shift of the A-ring hydroxyl from C5 to C6 relocates the catechol (ortho-dihydroxy) moiety from the C3′–C4′ B-ring alone (eriodictyol) to both the A-ring (C6–C7) and B-ring (C3′–C4′) in plathymenin [1]. This dual catechol topology increases the theoretical number of metal-coordination sites and alters pKa values at the affected positions, predictably modifying both antioxidant mechanism and enzyme-binding geometry. Eriodictyol has been experimentally characterized as a potent 5-LOX inhibitor (IC50 = 0.20 μM using rat peritoneal polymorphonuclear leukocytes) and 12-LOX inhibitor (IC50 = 0.07 μM) [2]. No equivalent experimental 5-LOX IC50 has been published for plathymenin; however, computational docking and CoMFA modeling ranked plathymenin among the more potent 5-LOX inhibitors from Spatholobus suberectus alongside liquiritigenin, catechin, butin, 3′,4′,7-trihydroxyflavone, and gallocatechin, based on calculated binding free energy and predicted pIC50 values [3].
| Evidence Dimension | Hydroxylation pattern and predicted 5-LOX inhibitory ranking |
|---|---|
| Target Compound Data | 6,7,3′,4′-tetrahydroxyflavanone (C6–C7 catechol on A-ring + C3′–C4′ catechol on B-ring); ranked among top 6 inhibitors of 5-LOX from S. suberectus by computational prediction (CoMFA R² = 0.997 for training set, n = 21; Autodock binding free energy vs. experimental pIC50 R² = 0.838) |
| Comparator Or Baseline | Eriodictyol: 5,7,3′,4′-tetrahydroxyflavanone (C5–C7 on A-ring + C3′–C4′ catechol on B-ring); experimentally determined 5-LOX IC50 = 0.20 μM in rat peritoneal polymorphonuclear leukocytes |
| Quantified Difference | Plathymenin lacks published experimental 5-LOX IC50; structural difference is a single hydroxyl positional shift (C6 vs. C5), creating dual catechol topology vs. single catechol topology in eriodictyol |
| Conditions | Computational: Autodock 4.2 and CoMFA on 5-LOX; Experimental (eriodictyol): rat peritoneal polymorphonuclear leukocyte 5-LOX and 12-LOX assays |
Why This Matters
For structure-activity relationship studies, plathymenin serves as a critical tool compound to isolate the contribution of A-ring C6-hydroxylation vs. C5-hydroxylation to lipoxygenase inhibition and antioxidant mechanism, unlike eriodictyol which lacks the A-ring catechol.
- [1] PhytoBank. Plathymenin (PHY0025200). Structural data showing 6,7,3′,4′-tetrahydroxyflavanone classification with dual catechol topology. Accessed 2026. View Source
- [2] Nogata Y, et al. Isolation of eriocitrin (eriodictyol 7-O-rutinoside) as an arachidonate lipoxygenase inhibitor from Lumie fruit (Citrus lumia) and its distribution in Citrus species. J Sci Food Agric. 2006;86(1):82-89. doi:10.1002/jsfa.2313. Reporting eriodictyol 5-LOX IC50 = 0.20 μM and 12-LOX IC50 = 0.07 μM. View Source
- [3] Jiang S, et al. Combined Autodock and comparative molecular field analysis study on predicting 5-lipoxygenase inhibitory activity of flavonoids isolated from Spatholobus suberectus Dunn. Z Naturforsch C J Biosci. 2015;70(5-6):125-134. doi:10.1515/znc-2014-4110. PMID: 26024248. View Source
